molecular formula C7H13N3O B13065372 Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine

Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine

Cat. No.: B13065372
M. Wt: 155.20 g/mol
InChI Key: PPDHQVQSEOEXIQ-UHFFFAOYSA-N
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Description

Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and an ethylamine group at position 3. Its molecular formula is C₇H₁₃N₃O (molecular weight: 155.20 g/mol) . The oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, which enhances target binding .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N-ethyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H13N3O/c1-4-8-7-9-6(5(2)3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10)

InChI Key

PPDHQVQSEOEXIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NO1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . For instance, a mixture of 2,3-dichloro-5-(trifluoromethyl) pyridine and 4-hydroxybenzonitrile in DMF can be stirred at room temperature to yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole derivatives often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylamine group acts as a nucleophile, facilitating substitution reactions with electrophilic reagents:

Reaction Reagents/Conditions Product Yield Reference
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CN-Alkylated derivatives70–85%
AcylationAcyl chlorides (e.g., AcCl), pyridine, RTN-Acylated amides65–90%

Example : Reaction with acetyl chloride forms N-acetyl-Ethyl-(3-isopropyl-oxadiazol-5-YL)-amine, enhancing lipophilicity for drug design applications.

Oxidation and Reduction

The oxadiazole ring and amine group undergo redox transformations:

Reaction Type Reagents Conditions Product Application
OxidationH₂O₂, m-CPBART, 12 hSulfoxide/sulfone derivativesBioactivity modulation
ReductionLiAlH₄, THFReflux, 6 hRing-opened thioamide intermediatesPrecursor for heterocycles

Research Insight : Oxidation with m-CPBA selectively targets sulfur-containing analogs, while LiAlH₄ reduces the oxadiazole ring to form thioamides, useful in synthesizing bioactive molecules .

Cycloaddition and Ring Functionalization

The electron-deficient oxadiazole ring participates in cycloaddition reactions:

Reaction Partners Conditions Product Key Finding
[3+2] CycloadditionNitrile oxidesToluene, 110°CFused bicyclic compoundsEnhanced binding affinity
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄0°C, 2 hNitro-substituted oxadiazolesImproved pharmacokinetics

Note : Nitration at the oxadiazole’s C-3 position increases electron-withdrawing effects, influencing drug-receptor interactions .

Hydrolysis and Degradation

The oxadiazole ring exhibits stability under physiological conditions but hydrolyzes under extreme pH:

Condition Reagent Product Mechanism
Acidic (pH < 2)HCl, H₂O, 100°CCarboxylic acid + amidoximeRing-opening via protonation
Basic (pH > 12)NaOH, EtOH, refluxAmmonia + carbonyl compoundsNucleophilic hydroxide attack

Stability Data : The compound remains intact in buffers (pH 5–9) for >24 h, making it suitable for oral drug formulations.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine derivatives have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, in vitro assays have demonstrated their efficacy in inhibiting the growth of pathogenic bacteria, making them potential candidates for new antibiotic drugs.

Antitumor Properties
The compound has also been investigated for its anticancer potential. A series of synthesized derivatives were tested against several cancer cell lines, including HCT-116 and PC-3. Some derivatives showed promising activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin . These findings suggest that further structural modifications could enhance their potency.

Anti-inflammatory Effects
Studies have explored the anti-inflammatory properties of this compound. In both in vitro and in vivo models, certain derivatives demonstrated the ability to modulate inflammatory pathways effectively, indicating potential therapeutic uses in treating inflammatory diseases .

Agricultural Applications

Agrochemical Potential
Research indicates that derivatives of this compound may serve as effective agrochemicals. Preliminary studies have shown their potential as plant growth regulators or pesticides, with effects on plant growth and pest control being evaluated. This application could be significant in enhancing agricultural productivity while ensuring sustainable practices.

Material Science

Polymer Chemistry
The compound's unique oxadiazole structure makes it a candidate for use in polymer chemistry. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Research is ongoing to explore its role as a functional additive in developing advanced materials with improved performance characteristics .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Field Application Findings
Medicinal ChemistryAntimicrobialSignificant antibacterial activity against various strains.
AntitumorPromising anticancer activity with IC50 values comparable to doxorubicin .
Anti-inflammatoryEffective modulation of inflammatory pathways.
Agricultural ScienceAgrochemicalsPotential as plant growth regulators or pesticides.
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties in polymers .

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Antimicrobial Study: A study conducted on a series of derivatives showed that compounds with specific substituents exhibited enhanced antibacterial activity against resistant strains such as MRSA.
  • Cancer Research: A research group synthesized novel derivatives and tested them against multiple cancer cell lines. The most active compounds were further modified to improve their selectivity and reduce side effects.
  • Agricultural Trials: Field trials demonstrated that certain formulations based on this compound significantly increased crop yields while reducing pesticide use.

Mechanism of Action

The mechanism of action of Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Proteasome Inhibition

Compounds with N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl) amine scaffolds (e.g., 11aa, 11ab, 11ac) demonstrate potent proteasome inhibition, with IC₅₀ values ranging from 0.5–5 μM . This compound lacks the aromatic acetamide moiety present in 11aa, which is critical for binding to the proteasome’s catalytic site. This suggests that the ethylamine group may limit its potency compared to aryl-substituted analogs .

Anticancer Activity

In a study of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl) amines, compounds with electron-withdrawing aryl groups (e.g., pyridinyl in 11ab) showed enhanced inhibition of DU-145 prostate cancer cell proliferation (IC₅₀: 1.2 μM) compared to alkyl-substituted derivatives . This compound’s simpler alkyl substituents likely reduce its affinity for kinase targets involved in cancer pathways.

Biological Activity

Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine is a promising compound in medicinal chemistry, particularly due to its oxadiazole moiety, which has been associated with various biological activities. This article delves into the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure that includes nitrogen atoms and carbon atoms. The presence of an ethyl group at the 3-position and an isopropylamine moiety is believed to influence its biological properties significantly. Compounds containing oxadiazole rings have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 13.6 to 48.37 µM against human cancer cell lines such as HCT-116 and PC-3 . This suggests that modifications in the chemical structure can enhance the anticancer efficacy of these compounds.

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Oxadiazole derivatives have shown promise in inhibiting bacterial growth and could serve as lead structures for developing new antimicrobial drugs. The structure-activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring can significantly affect antimicrobial potency.

3. Cholinesterase Inhibition

Research has indicated that certain oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The IC50 values for these compounds ranged from 12.8 to 99.2 µM for AChE inhibition . This dual inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as AChE and BChE through competitive or non-competitive mechanisms.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspases .
  • Radical Scavenging : Oxadiazole derivatives have demonstrated antioxidant properties through radical scavenging assays, contributing to their anti-inflammatory effects .

Case Study 1: Anticancer Efficacy

A study evaluated a series of substituted oxadiazoles against eight different cancer cell lines. Compounds similar to this compound exhibited higher potency than standard chemotherapeutics like 5-fluorouracil . This highlights the need for further exploration into structural modifications to enhance efficacy.

Case Study 2: Neuroprotective Effects

In another study focused on cholinesterase inhibition, several oxadiazole derivatives were screened for their ability to inhibit AChE and BChE. The results indicated that some compounds showed selective inhibition profiles that could be beneficial for developing treatments for cognitive disorders .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
3-Methyl-[1,2,4]oxadiazol-5-YL)-isopropyl-amineMethyl group instead of ethylVarying anticancer activity
5-(Phenyl)-[1,2,4]oxadiazol-3-YL)-ethylaminePhenyl substitution at position 5Enhanced lipophilicity
1-(3-Ethoxycarbonyl-[1,2,4]oxadiazol-5-YL)-isopropyl-amineEthoxycarbonyl groupDifferent reactivity properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,2,4-oxadiazol-5-amine derivatives, and how can they be adapted for Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine?

  • Methodological Answer : A common approach involves cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C) to form the oxadiazole core . For derivatives like this compound, pre-functionalization of the hydrazide precursor with ethyl and isopropyl groups is critical. Characterization via IR (to confirm C=N and C-O-C stretches) and NMR (to verify substituent positions) is standard .

Q. Which spectroscopic techniques are essential for confirming the structure of 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • IR spectroscopy : Identifies key functional groups (e.g., C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, isopropyl methyl splits into a septet) .
  • Mass spectrometry (EI/ESI) : Confirms molecular ion peaks and fragmentation patterns .

Q. How should researchers handle waste containing 1,2,4-oxadiazole intermediates to comply with safety protocols?

  • Methodological Answer : Segregate waste by chemical class (e.g., halogenated vs. non-halogenated) and store in labeled, airtight containers. Partner with certified waste management agencies for disposal, as oxadiazoles may generate toxic byproducts upon incineration .

Advanced Research Questions

Q. What strategies optimize the anticancer activity of 1,2,4-oxadiazole derivatives, and how can substituent effects be systematically studied?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the ethyl/isopropyl groups with electron-withdrawing (e.g., CF₃) or bulky substituents to enhance binding to target proteins (e.g., kinase domains) .
  • In vitro screening : Use one-dose assays (10 µM) against cancer cell lines (e.g., melanoma, leukemia) to prioritize candidates, followed by dose-response curves (IC₅₀ determination) .
  • Docking studies : Employ software like AutoDock to model interactions with receptors (e.g., EGFR or mTOR), guiding rational design .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for oxadiazole-based compounds?

  • Methodological Answer :

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may reduce in vivo efficacy .
  • Pharmacokinetic profiling : Measure parameters like bioavailability (%F) and half-life (t₁/₂) to correlate in vitro potency with in vivo exposure .
  • Probe solubility : Poor aqueous solubility (common in lipophilic oxadiazoles) can be addressed via formulation (e.g., PEGylation) .

Q. What advanced crystallization techniques ensure high-resolution structural data for 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • Slow evaporation : Use mixed solvents (e.g., CHCl₃/hexane) to grow single crystals suitable for X-ray diffraction .
  • SHELXL refinement : Apply anisotropic displacement parameters and validate with R-factor convergence (<5%) .
  • Twinned data handling : For challenging crystals, use SHELXD for structure solution and SHELXE for density modification .

Q. How do substituents on the oxadiazole ring influence antioxidant capacity in DPPH assays?

  • Methodological Answer :

  • Electron-donating groups (e.g., -OCH₃) : Enhance radical scavenging by stabilizing the phenoxyl radical intermediate .
  • Steric effects : Bulky groups (e.g., isopropyl) may reduce accessibility to the DPPH radical, lowering IC₅₀ values. Test derivatives at 100 µM and compare % inhibition to ascorbic acid controls .

Methodological Notes

  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., cell line authentication, animal welfare protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.